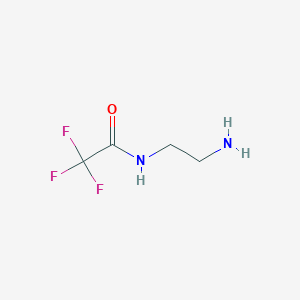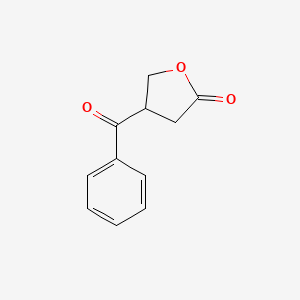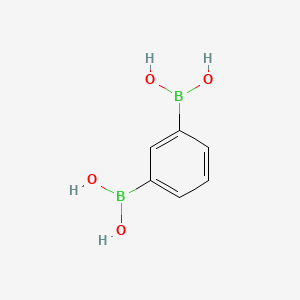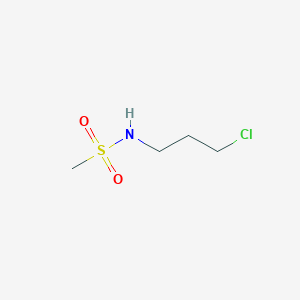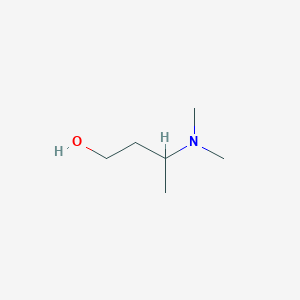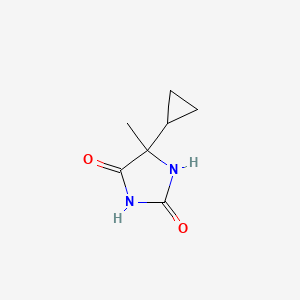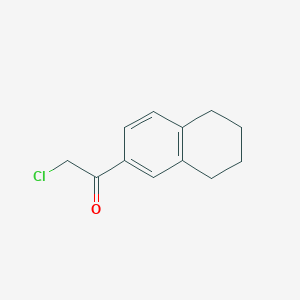
二水合尿囊素
描述
Alloxantin dihydrate, also known as Alloxan dihydrate, is an organic compound with the molecular formula C8H10N4O10 . It is a derivative of pyrimidine and is one of the earliest known organic compounds . It exhibits a variety of biological activities .
Synthesis Analysis
Alloxantin dihydrate can be synthesized from uric acid. In a procedure, 15 g of finely powdered uric acid, 30 g of concentrated hydrochloric acid, and 40 ml of water are placed in a 500-ml flask. The mixture is then subjected to various chemical processes .Molecular Structure Analysis
The molecular weight of Alloxantin dihydrate is 322.1858 . The IUPAC Standard InChI for Alloxantin dihydrate is InChI=1S/C8H6N4O8.2H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);2*1H2 .Chemical Reactions Analysis
Alloxantin dihydrate can be converted into alloxan monohydrate through a series of chemical reactions. These reactions include double bond hydration, hemiaminal dissociation, hydrolysis, nitramine formation, degradation by protolysis, imine formation, and final hydrolysis .Physical And Chemical Properties Analysis
Alloxantin dihydrate is a crystalline powder. It becomes yellow at 225° and decomposes at 253-255°. It is sparingly soluble in cold water, alcohol, or ether .科学研究应用
Synthesis of Alloxantin Dihydrate
Alloxantin dihydrate can be synthesized from alloxan monohydrate through a reaction involving deaerated water and hydrogen sulfide gas. This process is significant in organic chemistry for producing alloxantin dihydrate crystals, which are used for further chemical analysis and research .
and a molecular weight of 322.1858, is crucial for understanding its chemical properties and reactivity. .Uric Acid Oxidation
Alloxantin dihydrate is produced by the oxidation of uric acid. This reaction is important in the study of purine metabolism and can provide insights into the treatment of diseases like gout, where uric acid levels are a concern .
Precipitation and Crystallization
The compound’s ability to form glistening plate-like crystals upon precipitation is valuable in the field of crystallography. These crystals can be analyzed to determine the three-dimensional arrangement of atoms within a compound, which is essential for drug design and material science .
Solubility and Extraction
Understanding the solubility of Alloxantin dihydrate in various solvents is important for its extraction and purification. This knowledge is applied in designing efficient methods for isolating the compound from mixtures, which is a fundamental step in pharmaceutical manufacturing .
Stability and Storage
Research into the stability of Alloxantin dihydrate under different conditions informs proper storage methods. This is critical for maintaining the integrity of the compound for future experimental use. The compound’s tendency to turn pink upon exposure to air necessitates storage in tightly sealed containers or under vacuum .
作用机制
Target of Action
Alloxantin dihydrate primarily targets the insulin-producing β-cells in the pancreas . These β-cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells.
Mode of Action
The structure of Alloxantin dihydrate mimics that of glucose, which allows it to be absorbed by the pancreas . Once inside the organ, it destroys the insulin-producing β-cells . This destruction of β-cells leads to a decrease in insulin production, thereby disrupting the regulation of blood glucose levels.
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of Alloxantin dihydrate’s action is the destruction of insulin-producing β-cells in the pancreas . This leads to a decrease in insulin production and a subsequent increase in blood glucose levels. The condition closely resembles type 1 diabetes in humans .
安全和危害
属性
IUPAC Name |
5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O8.2H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMIJRCCNVNSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208857 | |
| Record name | Alloxantin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alloxantin dihydrate | |
CAS RN |
6011-27-4 | |
| Record name | Alloxantin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alloxantin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOXANTIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509ZC7GCQE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is alloxantin dihydrate produced through chemical reactions?
A1: Alloxantin dihydrate can be produced through the reduction of alloxan. [, ] Interestingly, the choice of reducing agent and reaction conditions significantly influences the product outcome. For instance, using hydrogen sulfide as the reducing agent allows for the selective production of either alloxantin dihydrate or dialuric acid monohydrate by simply adjusting the amount of hydrogen sulfide used. [] Alternatively, photolysis of alloxan monohydrate in solvents like 2-propanol and dioxane primarily yields alloxantin dihydrate and glyoxal. [] This highlights the versatility of alloxan as a starting material for synthesizing these related compounds.
Q2: Has the structure of alloxantin dihydrate been determined?
A3: Yes, the crystal structure of alloxantin dihydrate has been determined. [] While the abstract doesn't provide specific details, this information confirms that the three-dimensional arrangement of atoms within the molecule is known. This knowledge is crucial for understanding its physical and chemical properties, and serves as a basis for further studies on its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




